molecular formula C17H9Cl3N4O2 B1670474 Diclazuril CAS No. 101831-37-2

Diclazuril

Cat. No. B1670474
CAS RN: 101831-37-2
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diclazuril involves several steps, including the use of concentrated hydrochloric acid, Sodium Nitrite, and tin protochloride . The process results in the formation of 4- (4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine .


Molecular Structure Analysis

This compound crystallizes in space group P21/a with a = 27.02080(18), b = 11.42308(8), c = 5.36978(5) Å, β = 91.7912(7)°, V = 1656.629(15) Å3, and Z = 4 . The crystal structure consists of layers of molecules parallel to the ac-plane . A strong N–H⋯O hydrogen bond links the molecules into dimers along the a-axis .


Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to and acetonitrile to form 2,2-diphenylacetonitrile .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 407.64 g/mol . It has a solubility of 16 mg/mL in DMSO . The compound’s formula is C17H9Cl3N4O2 .

Scientific Research Applications

Proteomic Analysis and Molecular Mechanism

Diclazuril, an effective benzeneacetonitrile anticoccidial, has been extensively studied for its action against Eimeria tenella, a parasite that causes coccidiosis. A proteomic analysis revealed that this compound significantly affects 13 target proteins related to metabolism, protein synthesis, and host cell invasion, suggesting potential transcriptional regulation patterns and targets for E. tenella intervention (Shen et al., 2014).

Pharmacokinetics and Activity in Chickens

Research has focused on the stereoselective pharmacokinetics and residue elimination of this compound's enantiomers, R-DIC and S-DIC, in chickens. It was found that S-DIC has about 2 and 1.4 times the area under the concentration-time curve and half-life of R-DIC, respectively. The study also explored the stereoselective residual elimination in chicken tissues and the anticoccidial activity of these enantiomers (Zhang et al., 2020).

Bioavailability in Cattle

A study on cattle showed that the bioavailability of this compound as a sodium salt is about 2.5 times higher than as a pure compound. This research provides insights into the pharmacokinetics and metabolism of this compound in cattle, highlighting the potential for clinical application in bovine protozoal diseases (Dirikolu et al., 2022).

Impact on Apoptosis and Mitochondrial Function

This compound's effects on the apoptosis and mitochondrial transmembrane potential in E. tenella merozoites were studied. Results indicated that this compound induced morphological changes and affected mitochondrial function, playing a role in mitochondrial-dependent apoptosis in merozoites (Zhou et al., 2010).

Chiral Separation and Racemization

Research on the chiral separation of this compound enantiomers and their racemization in solution has provided valuable information for future studies on enantioselective bioactive, metabolic, and toxicological activities of this compound (Huang et al., 2020).

Protective Potential in Poultry

A study on the protective potential of this compound-treated oocysts against coccidiosis in layer chicks demonstrated significant decreases in disease severity and an increased body weight gain in chicks immunized with this compound-treated oocysts, suggesting an alternative approach for using dicllazuril-treated oocysts to protect chicks against Eimeria challenge (El-Ashram et al., 2019).

Rapid Detection in Food Samples

A study developed a one-step indirect competitive enzyme-linked immunosorbent assay (icELISA) for the rapid and specific detection of this compound residues in animal-origin food samples. This approach demonstrated good performance with high sensitivity and reliability, making it a potential tool for monitoring this compound residues (Zhang et al., 2020).

Pharmacokinetics in Horses

The pharmacokinetics of this compound at different doses in adult horses were evaluated, providing insights into the drug's concentration in plasma and cerebrospinal fluid and suggesting its potential for inhibiting Sarcocystis neurona in cell culture (Hunyadi et al., 2015).

Stability and Degradation Analysis

A study developed a high-performance liquid chromatographic method for determining this compound in the presence of its degradation products, contributing to the understanding of the drug's stability and degradation under various conditions (Rezk, 2015).

Nanotechnology in Veterinary Medicine

Research on the efficacy of a 5% this compound nanoemulsion against chicken coccidiosis showed significant improvements in health parameters, indicating the potential of nanotechnology in enhancing the efficacy of anticoccidial drugs (Jing, 2011).

Safety and Hazards

Diclazuril is classified as a Category 2 reproductive toxin and a Category 2 specific target organ toxin, with potential effects on the lungs, lymph nodes, and liver . Contact with dust can cause mechanical irritation or drying of the skin, and dust contact with the eyes can lead to mechanical irritation . It may form an explosive dust-air mixture during processing, handling, or by other means .

Future Directions

Diclazuril is currently used as a veterinary pharmaceutical for equine protozoal myeloencephalitis (EPM) in horses and as a coccidiostat in broiler chickens . Future research may focus on expanding its use to other coccidiostats and poultry species . Additionally, the development and application of a physiologically based pharmacokinetic (PBPK) model for this compound to predict its residues in broilers is a promising area of research .

Mechanism of Action

Target of Action

Diclazuril, a benzeneacetonitrile anticoccidial agent, is primarily targeted against various stages of Eimeria tenella . Eimeria tenella is a protozoan parasite that causes coccidiosis, a significant disease in poultry farms . The compound’s primary targets are the asexual or sexual stages of coccidia .

Mode of Action

It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This compound is also known to suppress serine/threonine protein phosphatase type 5 expression .

Biochemical Pathways

This compound affects the biochemical pathways involved in the development and survival of the parasite. It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . This suggests that this compound may induce mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various species. In quails and pigeons, the peak plasma concentrations were attained at 8 hours, and the elimination half-lives were 30.74 and 26.48 hours, respectively . The area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The action of this compound results in the disruption of the parasite’s life cycle, leading to the degeneration of schizonts and gamonts . It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This leads to an increase in apoptosis, disrupting the development and survival of the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of oocyst sporulation, which significantly impacts the epidemiology of infections in chicken flocks, is primarily governed by three pivotal factors: temperature, humidity, and oxygen levels . Furthermore, this compound has been found to be safe for the environment for neutral/alkaline soils (pH ≥ 7) .

properties

IUPAC Name

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZFUDFOPOMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
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Molecular Formula

C17H9Cl3N4O2
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DSSTOX Substance ID

DTXSID4046787
Record name Diclazuril
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Molecular Weight

407.6 g/mol
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CAS RN

101831-37-2
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Record name (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 11.1 parts of 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid (intermediate 5) and 15 parts of 2-mercaptoacetic acid is stirred and heated for 2 hours at 180 degrees C. The reaction mixture is cooled, water is added and the whole is treated with sodium hydrogen carbonate. The product is extracted with trichloromethane. The organic layer is dried, filtered and evaporated. The residue is purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions are collected and the eluent is evaporated in vacuo. The residue is stirred in 2,2'-oxybispropane. The product is filtered off and dried, yielding 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile.
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Synthesis routes and methods II

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one. To the solution was added three times as much mol. of 30% hydrogen peroxide. The reaction was allowed to proceed for 3 hours at 100° C. After completion of the reaction, the reaction mixture was poured into ice-water. Resulting crystalline precipitate was collected by filtration to afford 1.8 g of the titled compound as colorless crystals, m.p. 290-292° C.
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2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
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2 g
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20 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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